molecular formula C12H16O4 B1305265 2,6-Dihydroxy-4-pentylbenzoic acid CAS No. 61695-63-4

2,6-Dihydroxy-4-pentylbenzoic acid

Cat. No.: B1305265
CAS No.: 61695-63-4
M. Wt: 224.25 g/mol
InChI Key: KVTHCMJOLDRHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxy-4-pentylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and a pentyl group at the 4 position on the benzene ring

Mechanism of Action

Target of Action

2,6-Dihydroxy-4-pentylbenzoic acid primarily targets olivetolic acid synthase and protein kinases . These enzymes play crucial roles in various cellular processes, including the synthesis of important metabolites and regulation of cell signaling pathways.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For olivetolic acid synthase, this inhibition disrupts the synthesis of olivetolic acid, a precursor in the biosynthesis of cannabinoids. For protein kinases, the inhibition affects phosphorylation processes, leading to altered cell signaling and function .

Biochemical Pathways

By inhibiting protein kinases, this compound affects several downstream signaling pathways. This includes pathways involved in cell growth, apoptosis, and protein synthesis. The disruption of these pathways can lead to reduced cell proliferation and increased cell death, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its overall efficacy and duration of action in the body .

Result of Action

At the molecular level, the inhibition of olivetolic acid synthase and protein kinases leads to decreased synthesis of specific metabolites and altered cell signaling. At the cellular level, this results in reduced protein synthesis and induction of apoptosis in certain cancer cells . These effects contribute to the compound’s potential therapeutic benefits.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components could either enhance or inhibit its action .

Biochemical Analysis

Biochemical Properties

2,6-Dihydroxy-4-pentylbenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as olivetolic acid synthase and protein kinases. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects. For instance, this compound has been shown to inhibit protein synthesis and induce apoptosis in some cancer cells by activating caspases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit protein synthesis and induce apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as olivetolic acid synthase and protein kinases, leading to changes in gene expression and enzyme activity. These interactions result in the inhibition of protein synthesis and the activation of apoptotic pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the inhibition of cancer cell proliferation. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding these localization mechanisms is important for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxy-4-pentylbenzoic acid can be synthesized through several methods. One common approach involves the structural modification of perlatolic acid. The synthesis typically involves the following steps:

    Starting Material: Olivetol (3,5-dihydroxy-1-pentylbenzene) is used as the starting material.

    Oxidation: Olivetol is oxidized to form this compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar starting materials and reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxy-4-pentylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Ethers, esters.

Scientific Research Applications

2,6-Dihydroxy-4-pentylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It has been studied for its potential antifungal and antibacterial properties.

    Medicine: Research has explored its potential as an inhibitor of certain enzymes and its role in cancer treatment.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

2,6-Dihydroxy-4-pentylbenzoic acid can be compared with similar compounds such as:

    2,4-Dihydroxy-6-pentylbenzoic acid: Similar structure but different positions of hydroxyl groups.

    Olivetolic acid: A precursor in the synthesis of cannabinoids.

    Perlatolic acid: A structurally related compound used in similar applications.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dihydroxy-4-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHCMJOLDRHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210688
Record name Benzoic acid, 2,6-dihydroxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61695-63-4
Record name Benzoic acid, 2,6-dihydroxy-4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-dihydroxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of olivetol (2.1 g, 12 mM), KHCO3 (4.9 g, 39 mM), and solid CO2 (1.95 g, 44.3 mM) in glycerol (5.1 mL) was heated in a stainless steel bomb to 145° C. at 220 psi for 5 hours. The reaction was cooled and removed from the reaction vessel using water to transfer. The aqueous solution was carefully acidified to a pH=3 with 1 N HCl to give a precipitate. The solids were filtered, washed with water and dried to give the desired product. MS (ESI(−)) m/e 223 (M−H)+; 1H NMR (300 MHz, CDCl3) δ 9.40 (bs, 2H), 6.37 (s, 2H), 2.52 (t, 2H), 1.66-1.57 (m, 2H), 1.37-1.29 (m, 4H), 0.93-0.87 (m, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxy-4-pentylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxy-4-pentylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dihydroxy-4-pentylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dihydroxy-4-pentylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dihydroxy-4-pentylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dihydroxy-4-pentylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.